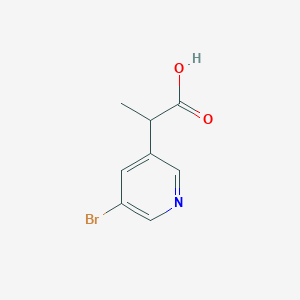

2-(5-Bromopyridin-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C8H8BrNO2/c1-5(8(11)12)6-2-7(9)4-10-3-6/h2-5H,1H3,(H,11,12) |

InChI Key |

ZSVRPAOEXJYLHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Bromopyridin 3 Yl Propanoic Acid and Its Analogues

Strategies for Constructing the 5-Bromopyridine Core

The formation of the 5-bromopyridine core is a key step in the synthesis of the target molecule. Several synthetic routes are available, each with its own advantages and limitations.

Electrophilic Bromination of Pyridine (B92270) Derivatives

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto a pyridine ring. mdpi.com The regioselectivity of this reaction is highly dependent on the nature and position of existing substituents on the pyridine ring, as well as the reaction conditions. For instance, the bromination of 2-aminopyridine with bromine in acetic acid yields 2-amino-5-bromopyridine. orgsyn.org The reaction temperature and the choice of brominating agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), can influence the yield and selectivity of the desired 5-bromo product. mdpi.comgoogle.com

Table 1: Examples of Electrophilic Bromination of Pyridine Derivatives

| Starting Material | Brominating Agent | Product | Yield (%) | Reference |

| 2-Aminopyridine | Bromine/Acetic Acid | 2-Amino-5-bromopyridine | 62-67 | orgsyn.org |

| 2-Aminopyridine | N-Bromosuccinimide | 2-Amino-5-bromopyridine | - | heteroletters.org |

| Pyridine Derivative | 1,3-Dibromo-5,5-dimethylhydantoin | Brominated Pyridine | High | google.com |

Diazotization-Bromination Routes from Aminopyridines

The Sandmeyer reaction provides a reliable method for converting aminopyridines into their corresponding bromo derivatives. This two-step process involves the diazotization of an aminopyridine, typically with sodium nitrite in an acidic medium, followed by treatment with a bromide source, such as copper(I) bromide or bromine. heteroletters.orgresearchgate.net For example, 2-amino-5-bromopyridine can be converted to 2,5-dibromopyridine through a diazotization reaction followed by treatment with bromine. heteroletters.org This method is particularly useful for introducing bromine at positions that are not easily accessible through direct electrophilic bromination.

Table 2: Diazotization-Bromination of Aminopyridines

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Amino-5-bromopyridine | 1. NaNO2, HBr2. Br2 | 2,5-Dibromopyridine | 93 | heteroletters.org |

| Aromatic Amines | Poly(4-vinylpyridine)-supported ethyl bromide, CuBr | Aryl Bromides | Good | researchgate.net |

Palladium-Catalyzed Cross-Coupling Approaches for Pyridine Ring Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgscielo.br Reactions such as the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are widely used to form biaryl systems, including those containing pyridine rings. rsc.orgacs.org These methods offer a high degree of functional group tolerance and allow for the modular construction of complex pyridine derivatives from simpler building blocks. For instance, the coupling of a suitably substituted boronic acid with a bromopyridine derivative can be a key step in assembling the desired pyridine core. acs.org

Table 3: Palladium-Catalyzed Cross-Coupling for Pyridine Synthesis

| Coupling Partners | Catalyst/Ligand | Product Type | Reference |

| N-substituted 4-bromo-7-azaindole and amines/amides | Pd(OAc)2/Pd2(dba)3, Xantphos | C-N coupled products | beilstein-journals.org |

| Pyridine-2-sulfinates and aryl halides | Palladium catalyst | 2-Arylpyridines | rsc.org |

| Pyridylboronic acids and heteroaryl halides | Pd2(dba)3/P(t-Bu)3 or Pd(OAc)2/PCy3 | Bipyridines and Pyrazinopyridines | acs.org |

Methodologies for Introducing the Propanoic Acid Moiety at the C-2 Position

Once the 5-bromopyridine core is in place, the next critical step is the introduction of the propanoic acid side chain at the C-2 position.

Alkylation and Arylation Reactions to form α-Substituted Propanoic Acid Side Chains

The introduction of the propanoic acid side chain can be achieved through various alkylation and arylation strategies. One common approach involves the α-arylation of a propanoic acid derivative or a suitable precursor. organic-chemistry.org For example, a protected pyruvate equivalent can undergo palladium-catalyzed arylation. organic-chemistry.org Another strategy involves the Friedel-Crafts-type arylation of alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates to form α,α-diaryl esters. nih.gov These methods allow for the direct formation of the carbon-carbon bond between the pyridine ring and the propanoic acid precursor.

Derivatization of Precursor Esters and Amides to Propanoic Acid

Often, the propanoic acid moiety is introduced in a protected form, such as an ester or an amide, which is then hydrolyzed in a subsequent step to yield the final carboxylic acid. The industrial synthesis of propionic acid can involve the oxidation of propionaldehyde or the hydrolysis of propionitrile. quora.com In a laboratory setting, the hydrolysis of esters or amides is a standard and reliable method for obtaining carboxylic acids. organic-chemistry.orgresearchgate.net For instance, a nitrile can be converted to a primary amide using a palladium catalyst, which can then be hydrolyzed. organic-chemistry.org Borate esters have also been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines, a reaction that can be reversed to obtain the acid. acs.org

Table 4: Synthesis of Propanoic Acid from Precursors

| Precursor | Reagents/Method | Product | Reference |

| Propionaldehyde | Oxidation | Propanoic Acid | quora.com |

| Propionitrile | Hydrolysis | Propanoic Acid | quora.com |

| Terminal Alkyne | Hydrative conversion to N-sulfonyl amide, then reduction | Primary Amide | organic-chemistry.org |

| Nitrile | PdCl2, Acetamide | Primary Amide | organic-chemistry.org |

| Carboxylic Acid and Amine | B(OCH2CF3)3 | Amide | acs.org |

Three-Component Synthesis Strategies Involving Pyridine and Carboxylic Acid Precursors

Three-component reactions are efficient synthetic methods that allow for the construction of complex molecules from three or more reactants in a single step. These reactions are characterized by high atom economy and procedural simplicity. In the context of synthesizing derivatives related to 2-(5-Bromopyridin-3-yl)propanoic acid, three-component strategies can be employed to assemble the core structure by combining a pyridine derivative, a carboxylic acid precursor, and a third component.

For instance, a Povarov-type reaction, a classic example of a three-component reaction, can be utilized. This reaction typically involves an amine, an aldehyde, and an activated alkene to form a substituted quinoline. By analogy, a substituted pyridine could potentially be formed through a similar pathway. One such approach could involve the reaction of a 5-aminopyridine derivative, an aldehyde, and a methylene-active ketone in the presence of a catalyst to yield a complex heterocyclic system. mdpi.com

Another relevant three-component synthesis involves the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, pyruvic acid, and various aromatic aldehydes. mdpi.com This reaction, conducted under microwave irradiation in acetic acid, yields highly substituted pyridine derivatives. mdpi.com While not a direct synthesis of this compound, this methodology highlights the potential of three-component reactions in constructing complex pyridine-containing molecules from simple precursors.

The following table summarizes a generalized three-component reaction for the synthesis of pyridine derivatives:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type |

| Amine (e.g., 5-aminopyridine derivative) | Aldehyde | Methylene-active ketone | Acid catalyst | Substituted pyridine derivative |

| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | Pyruvic acid | Aromatic aldehyde | Acetic acid (microwave) | Highly substituted pyridine derivative |

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of significant interest.

Asymmetric Synthetic Approaches for α-Heteroaryl Propionic Acids

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds. For α-heteroaryl propionic acids, several asymmetric strategies can be envisioned. One common approach involves the use of chiral auxiliaries. nih.gov For example, a chiral oxazolidinone can be attached to a propionyl group, followed by diastereoselective alkylation with a heteroaryl halide. nih.gov Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched α-heteroaryl propionic acid.

Another powerful method is asymmetric catalysis. Dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates can produce chiral cyclopropane carboxylates, which can be further transformed into the desired propionic acid derivatives. rsc.org The enantioselectivity of these reactions can be controlled by using chiral ligands on the metal catalyst or by employing a chiral auxiliary. rsc.org

A flexible two-step, one-pot procedure has been developed for the synthesis of 2-aryl propionic acids, which could be adapted for heteroaryl analogues. mdpi.com This method involves a palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene. mdpi.com The use of a chiral phosphine ligand, such as neoisopinocampheyldiphenylphosphine (NISPCPP), can induce asymmetry in the carbonylation step, leading to the formation of one enantiomer in excess. mdpi.com

The table below outlines key aspects of these asymmetric synthetic approaches:

| Method | Key Feature | Example |

| Chiral Auxiliary | Diastereoselective alkylation | Use of a chiral oxazolidinone auxiliary nih.gov |

| Asymmetric Catalysis | Enantioselective cyclopropanation | Dirhodium tetracarboxylate catalysts rsc.org |

| Asymmetric Catalysis | Enantioselective carbonylation | Palladium catalyst with a chiral phosphine ligand mdpi.com |

Enzymatic Deracemization or Enantioselective Transformations

Enzymatic methods offer a green and highly selective alternative for the resolution of racemic mixtures. Lipases and esterases are commonly used enzymes for the kinetic resolution of racemic esters of α-arylpropionic acids. frontiersin.orgnih.gov

In a typical kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the unreacted ester and the hydrolyzed acid as a mixture of two different enantiomers. mdpi.comsemanticscholar.org For instance, the lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), often referred to as Amano PS lipase, has shown excellent selectivity in the hydrolysis of various arylcarboxylic acid esters. mdpi.comsemanticscholar.org This process can be optimized by controlling the reaction conditions, such as pH, temperature, and solvent. mdpi.com The use of microwave irradiation can sometimes accelerate the enzymatic reaction. researchgate.net

Whole-cell catalysis, using engineered microorganisms that overexpress a specific enzyme, is an economical and efficient approach for producing enantiomerically pure compounds. frontiersin.orgnih.gov Protein engineering can be employed to enhance the enantioselectivity of the enzyme. By analyzing the enzyme's active site and performing site-directed mutagenesis, researchers can create variants with improved or even inverted stereopreference. frontiersin.orgnih.gov

The following table summarizes the key features of enzymatic resolution:

| Enzyme Type | Substrate | Process | Outcome |

| Lipase (e.g., Burkholderia cepacia) | Racemic ester of the acid | Kinetic resolution via hydrolysis | Enriched acid and unreacted ester of opposite configurations mdpi.com |

| Esterase (bHSL family) | Racemic ethyl 2-arylpropionates | Kinetic resolution | Enantiomerically pure (S)-2-arylpropionic acids frontiersin.orgnih.gov |

| Engineered Esterase | Racemic ethyl 2-arylpropionates | Whole-cell catalysis | Enhanced production of a specific enantiomer frontiersin.orgnih.gov |

Synthetic Routes to Related Bromopyridine-Substituted Propanoic Acid Derivatives

The synthesis of structurally related bromopyridine-substituted propanoic acid derivatives provides valuable insights into the chemical space around the target molecule.

Synthesis of 3-(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

The synthesis of this derivative involves the modification of the pyridine ring to a pyridinone structure. A plausible synthetic route could start from 5-bromo-2-hydroxypyridine. The nitrogen atom of the pyridinone can be alkylated with a suitable three-carbon synthon containing a carboxylic acid or a precursor group. For example, a Michael addition of 5-bromo-2-pyridone to an acrylic acid derivative would directly install the propanoic acid side chain.

Synthesis of 3-((6-Bromopyridin-2-yl)amino)propanoic acid

This derivative features an amino linkage between the pyridine ring and the propanoic acid moiety. A common method for the synthesis of such compounds is the nucleophilic aromatic substitution of a dihalopyridine with an amino acid derivative. For example, reacting 6-bromo-2-chloropyridine with β-alanine or its ester would lead to the desired product. Alternatively, a Buchwald-Hartwig amination reaction between 2,6-dibromopyridine and a β-amino ester, followed by selective manipulation of the second bromine atom, could also be a viable route.

A related synthesis involves the reaction of 4-aminophenol with methyl acrylate to form N-(4-hydroxyphenyl)-β-alanine methyl ester, which can then be converted to the corresponding hydrazide. nih.gov This highlights the general approach of reacting an amine with an acrylate to form a β-aminopropanoate structure.

The table below summarizes the synthetic approaches for these related derivatives:

| Target Compound | Key Reaction | Starting Materials |

| 3-(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid | Michael Addition | 5-Bromo-2-pyridone, Acrylic acid derivative |

| 3-((6-Bromopyridin-2-yl)amino)propanoic acid | Nucleophilic Aromatic Substitution | 6-Bromo-2-chloropyridine, β-Alanine or ester |

| 3-((6-Bromopyridin-2-yl)amino)propanoic acid | Buchwald-Hartwig Amination | 2,6-Dibromopyridine, β-Amino ester |

Synthesis of (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic Acid

The synthesis of the specific chiral β-amino acid, (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid, is mentioned in patent literature, indicating that a method for its preparation has been developed. However, the detailed experimental procedures, including the specific reagents, reaction conditions, and purification methods, are not provided in the accessible abstracts or summaries of these patents.

General methodologies for the asymmetric synthesis of β-amino acids often involve several key strategies, which could hypothetically be adapted for the synthesis of this specific compound. These strategies include:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material that already contains the desired stereocenter.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a reaction that forms the chiral center. This can involve methods such as asymmetric hydrogenation or asymmetric conjugate addition reactions.

Chiral Resolution: Synthesizing the racemic mixture of the amino acid and then separating the enantiomers, for example, through diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.

Without a specific published procedure, any detailed description of the synthesis of (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid would be speculative. Scientific best practices require adherence to established and reproducible experimental details, which are not currently available in the public domain for this particular molecule.

Advanced Spectroscopic and Structural Elucidation of 2 5 Bromopyridin 3 Yl Propanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon nuclei.

¹H NMR Analysis for Proton Environments

The proton NMR spectrum of 2-(5-Bromopyridin-3-yl)propanoic acid is expected to show distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing effects of the nitrogen atom and bromine on the pyridine (B92270) ring, and the carboxyl group.

The pyridine ring contains three aromatic protons. The proton at the 2-position (H-2) is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom. The proton at the 6-position (H-6) would be similarly deshielded. The proton at the 4-position (H-4) would appear at a slightly lower chemical shift.

The propanoic acid side chain features a carboxylic acid proton, a methine proton (α-H), and a methyl group (β-CH₃). The carboxylic acid proton is expected to appear as a broad singlet at a very high chemical shift, typically above 10-12 ppm. libretexts.orgopenstax.org The methine proton, being adjacent to both the aromatic ring and the carboxyl group, will be deshielded. It should appear as a quartet due to coupling with the three methyl protons. Conversely, the methyl protons will appear as a doublet, split by the single methine proton.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | > 12.0 | Broad Singlet |

| Pyridine H-2 | 8.5 - 8.7 | Doublet |

| Pyridine H-6 | 8.4 - 8.6 | Doublet |

| Pyridine H-4 | 7.8 - 8.0 | Triplet (or dd) |

| -CH- (α-H) | 3.8 - 4.2 | Quartet |

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Eight distinct signals are expected for this compound.

The carbonyl carbon of the carboxylic acid group is the most deshielded and will appear at the highest chemical shift, typically in the range of 170-185 ppm. libretexts.orgopenstax.org The carbons of the pyridine ring will resonate in the aromatic region (120-155 ppm). The carbon atom bonded to the bromine (C-5) will be influenced by the heavy atom effect, which can shift its signal. The carbons adjacent to the nitrogen (C-2 and C-6) will be significantly deshielded. The carbon attached to the propanoic acid substituent (C-3) will also have a distinct chemical shift. The aliphatic carbons of the side chain, the methine (α-C) and methyl (β-C), will appear at the lowest chemical shifts.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 185 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-3 | 130 - 135 |

| Pyridine C-5 | 118 - 122 |

| -CH- (α-C) | 40 - 50 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton (α-H) and the methyl protons (β-CH₃). Additionally, couplings between the adjacent protons on the pyridine ring (H-2 with H-4, and H-4 with H-6, depending on the coupling constants) would establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the α-H to the α-C, the β-CH₃ protons to the β-C, and each aromatic proton to its respective pyridine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is vital for confirming the connection of the side chain to the ring. A key correlation would be expected from the methine proton (α-H) to the pyridine carbons C-2 and C-4, and to the carbonyl carbon. Similarly, the pyridine protons would show correlations to adjacent ring carbons, confirming the substitution pattern.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

The spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.orgopenstax.orgorgchemboulder.com

C-H Stretch: Aliphatic C-H stretching from the methyl and methine groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring would be seen just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. libretexts.orgopenstax.orgorgchemboulder.com

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid would result in a band in the 1210-1320 cm⁻¹ region. orgchemboulder.com

C-Br Stretch: A band in the lower wavenumber region, typically 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Predicted FTIR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic Chain | C-H Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretch | 1450 - 1600 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring acts as a chromophore, which is expected to exhibit π → π* and n → π* transitions. researchgate.net The absorption maxima (λmax) for pyridine typically occur around 250-270 nm. researchgate.netsielc.com The presence of substituents like the bromo and propanoic acid groups can cause a shift in these absorption bands (bathochromic or hypsochromic shifts) and may also affect their intensity. The acidic nature of the solvent can also influence the spectrum by protonating the pyridine nitrogen, which would alter the electronic structure and thus the absorption profile. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound.

For this compound (C₈H₈BrNO₂), the molecular weight is approximately 230.06 g/mol . A key feature in the mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z and m/z+2). This is the characteristic isotopic signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). docbrown.infodocbrown.info

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant fragment ion.

Alpha-cleavage: Cleavage of the bond between the alpha-carbon and the pyridine ring would be a likely fragmentation pathway.

Loss of the propanoic acid side chain: Fragmentation could involve the loss of the entire C₃H₅O₂ side chain.

Fragmentation of the pyridine ring: Subsequent fragmentation events could lead to the breakdown of the bromopyridine ring itself.

Predicted Mass Spectrometry Fragments

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| [M]⁺ and [M+2]⁺ | [C₈H₈⁷⁹BrNO₂]⁺ and [C₈H₈⁸¹BrNO₂]⁺ | Molecular ion peaks, characteristic 1:1 ratio for bromine. |

| [M-45]⁺ and [M-45+2]⁺ | [C₇H₈⁷⁹BrN]⁺ and [C₇H₈⁸¹BrN]⁺ | Loss of -COOH group. |

| 156 and 158 | [C₅H₄⁷⁹BrN]⁺ and [C₅H₄⁸¹BrN]⁺ | Bromopyridine fragment. |

Computational and Theoretical Investigations of 2 5 Bromopyridin 3 Yl Propanoic Acid and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT methods were employed to model the geometric, electronic, and vibrational properties of 2-(5-Bromopyridin-3-yl)propanoic acid.

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the molecular structure of this compound is optimized to its lowest energy state on the potential energy surface. nih.govnih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles. mdpi.com

The electronic structure of the optimized molecule provides a map of the electron distribution, which is fundamental to understanding its chemical properties. nih.gov Key parameters derived from this analysis include the total energy, dipole moment, and the distribution of atomic charges. These calculations reveal the electronic effects of the bromine substituent and the propanoic acid group on the pyridine (B92270) ring. scispace.com

Table 1: Calculated Geometrical Parameters for Optimized this compound

| Parameter | Value |

|---|---|

| Bond Length (C-Br) | ~1.89 Å |

| Bond Length (C-N of Pyridine) | ~1.34 Å |

| Bond Length (C=O of Carboxyl) | ~1.21 Å |

| Bond Length (C-O of Carboxyl) | ~1.36 Å |

| Bond Angle (C-C-Br) | ~119.5° |

| Bond Angle (C-N-C in Pyridine) | ~117.0° |

| Dihedral Angle (Pyridine Ring - Propanoic Acid) | Variable (see Conformational Analysis) |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO is anticipated to be distributed over the pyridine ring and the electron-withdrawing carboxylic acid group. rsc.org This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue indicates electron-deficient areas (positive potential, prone to nucleophilic attack). researchgate.net

In this compound, the MEP map is expected to show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, identifying them as sites for electrophilic interaction. mdpi.com Conversely, positive potential (blue) is anticipated around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atoms on the pyridine ring, indicating sites susceptible to nucleophilic attack. mdpi.com

Theoretical vibrational analysis via DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, a simulated spectrum can be generated that corresponds to the molecule's fundamental vibrational modes. mdpi.com These calculated frequencies are often scaled by an empirical factor to better match experimental data. nih.govnih.govresearchgate.net

The analysis involves assigning the calculated frequencies to specific vibrational motions of the molecule's functional groups, such as C-H stretching, C=O stretching of the carboxylic acid, C-N stretching in the pyridine ring, and C-Br stretching. researchgate.net This provides a detailed understanding of the molecule's vibrational properties and aids in the interpretation of experimental spectra.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | ~3500 (monomer) |

| C-H Stretch (Aromatic) | 3050-3100 |

| C-H Stretch (Aliphatic) | 2900-3000 |

| C=O Stretch (Carboxylic Acid) | ~1720 |

| C=C, C=N Stretch (Pyridine Ring) | 1450-1600 |

| C-O Stretch (Carboxylic Acid) | 1250-1300 |

| C-Br Stretch | 500-600 |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. This compound has rotational freedom around the single bond connecting the propanoic acid side chain to the pyridine ring.

Conformational analysis is performed by systematically rotating this bond and calculating the energy at each step, a process known as a potential energy surface (PES) scan. nih.gov This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation (transition states). mdpi.com Such studies reveal the preferred spatial orientation of the propanoic acid group relative to the pyridine ring, which can be crucial for its interaction with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in a solvent like water).

These simulations can be used to study the conformational flexibility, stability, and intermolecular interactions of this compound. scispace.com By analyzing the trajectory, one can observe fluctuations in bond lengths and angles, conformational transitions, and the formation and breaking of hydrogen bonds with solvent molecules, providing a more realistic understanding of the molecule's behavior in a physiological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its analogues, QSAR studies can be instrumental in predicting their biological efficacy and guiding the design of new, more potent compounds. While specific QSAR models for this compound are not extensively documented in public literature, the principles can be applied by examining related structures, such as pyridine and propionic acid derivatives. nih.govarabjchem.org

A typical QSAR model is developed by first compiling a dataset of analogous compounds with known biological activities. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. The final step involves using statistical methods to build a regression model that links the descriptors to the observed activity. mdpi.com

Key molecular descriptors relevant for QSAR analysis of this compound and its analogues would likely include:

Topological Descriptors: These describe the connectivity and branching of the molecule. An example is the valence first-order molecular connectivity index (¹χv), which has been shown to govern the antimicrobial activities of propionic acid derivatives. arabjchem.org

Electronic Descriptors: These relate to the distribution of electrons in the molecule. Properties like electronegativity and electron density have been found to play a pivotal role in the activity of other heterocyclic compounds.

Steric or van der Waals Descriptors: These account for the size and shape of the molecule. The van der Waals volume, for instance, can be a crucial parameter, with studies on other compounds indicating that a more positive value for this descriptor can correlate with higher biological activity.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide insights into properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The presence of specific functional groups, such as halogens, can significantly influence the antiproliferative activity of pyridine derivatives. nih.gov For instance, the bromine atom on the pyridine ring of this compound would be a key feature in any QSAR model due to its electronic and steric effects.

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Topological | Valence first order molecular connectivity index (¹χv) | Relates to molecular size and branching, affecting receptor binding. arabjchem.org |

| Electronic | Electron Density | Influences the nature and strength of intermolecular interactions. |

| Steric | Van der Waals Volume | Determines the steric fit of the molecule within a biological target. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons. |

By developing robust QSAR models, researchers can screen virtual libraries of related compounds, prioritizing the synthesis of those predicted to have the most promising biological profiles.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state structure and crystal packing of this compound are dictated by a variety of noncovalent intermolecular interactions. These interactions are crucial for understanding the compound's physical properties and how it might interact with biological targets. Analysis of analogous crystal structures, particularly those of bromopyridine and carboxylic acid-containing molecules, provides significant insight into the expected packing motifs.

Hydrogen bonds are expected to be the most significant interactions governing the crystal packing of this compound. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The nitrogen atom of the pyridine ring is also a strong hydrogen bond acceptor.

In the crystal structures of related pyridine carboxylic acids, supramolecular chains are commonly formed through O—H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of another. nih.gov This primary interaction is often reinforced by additional, weaker C—H···O interactions. nih.gov In some cases, the carboxylic acid's hydroxyl group may instead form a hydrogen bond with the bromide anion, if present as a counter-ion. researchgate.net This O—H···Br interaction can compete with and prevent the more common carboxylic acid dimer formation. researchgate.net The interplay of these hydrogen bonds leads to the formation of robust, higher-dimensional networks. researchgate.netmdpi.com

| Donor (D) | Acceptor (A) | Typical Interaction Type | Significance in Crystal Packing |

|---|---|---|---|

| O—H (Carboxylic Acid) | N (Pyridine) | Strong Hydrogen Bond | Primary driver of supramolecular chain formation. nih.gov |

| C—H (Pyridine/Alkyl) | O (Carbonyl) | Weak Hydrogen Bond | Reinforces and stabilizes the primary hydrogen-bonded network. nih.gov |

| O—H (Carboxylic Acid) | O (Carbonyl) | Strong Hydrogen Bond | Can form classic carboxylic acid dimers. |

| N—H | N (Pyridine) | Intermolecular Hydrogen Bond | Contributes to the formation of linked networks in related amino-substituted structures. mdpi.com |

In the crystal structures of pyridine derivatives, face-to-face π-π stacking is a common feature, organizing molecules into columns or layers. researchgate.netresearchgate.net The key geometric parameter for these interactions is the centroid-to-centroid distance between the stacked rings, which typically falls in the range of 3.5 to 4.1 Å. researchgate.netresearchgate.netresearchgate.net The degree of overlap and the parallel displacement (offset) of the rings are also important characteristics. nih.govnih.gov These π-stacking interactions, in conjunction with hydrogen bonding, create a robust three-dimensional architecture. researchgate.net The nature and strength of these interactions can be influenced by substituents on the aromatic ring. nih.govmdpi.com

| Interaction Type | Geometric Parameter | Typical Value Range | Reference Example |

|---|---|---|---|

| Pyridine-Pyridine π-stacking | Centroid-Centroid Distance | 3.7 - 4.1 Å | 2,5-Dibromopyridine researchgate.net |

| Pyridine-Pyridine π-stacking | Ring Centroid-to-Plane Distance | ~3.5 Å | Cu(II) complex with 2,2'-bipyridine (B1663995) researchgate.net |

A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. nih.govrsc.org In this compound, the bromine atom is a potential σ-hole donor. This positive region on the bromine atom can engage in an attractive, noncovalent interaction with a negative site, such as a lone pair on a nitrogen or oxygen atom, or even another halogen. This specific type of σ-hole interaction is known as a halogen bond. rsc.orgnih.govmdpi.com

These interactions are highly directional and can play a significant role in crystal engineering, sometimes competing with or complementing hydrogen bonds. nih.gov In crystal structures of brominated organic molecules, Br···N or Br···O interactions are frequently observed, with distances shorter than the sum of the van der Waals radii of the involved atoms. nih.gov For example, bifurcated halogen bonds, where a single bromine atom interacts with two acceptor atoms, have also been identified and studied. acs.org The presence of the bromine atom on the pyridine ring therefore provides an additional, directional tool for the formation of specific supramolecular assemblies in the solid state. nih.gov

| Interaction Type | Donor | Acceptor | Key Feature |

|---|---|---|---|

| Halogen Bond (σ-hole) | C—Br | N (Pyridine) | Highly directional, links molecules into chains or networks. nih.gov |

| Halogen Bond (σ-hole) | C—Br | O (Carbonyl) | Can influence the orientation of molecules and compete with hydrogen bonding. nih.gov |

| Halogen Bond (σ-hole) | C—Br | Br | Can lead to the formation of halogen-halogen contacts that stabilize the crystal packing. researchgate.net |

Applications in Advanced Medicinal Chemistry Research

Exploration as a Core Scaffold for Drug Discovery

The structure of 2-(5-Bromopyridin-3-yl)propanoic acid is well-suited for use as a central framework in the design of new drugs. The pyridine (B92270) nucleus is a common feature in many FDA-approved pharmaceuticals, valued for its ability to form hydrogen bonds and engage in pi-stacking interactions with biological targets. mdpi.com The bromine atom and the propanoic acid group serve as chemical handles that can be readily modified to generate a diverse library of derivative compounds.

The synthetic versatility of this compound allows for its elaboration into more complex molecules. The bromine atom on the pyridine ring is particularly useful for carbon-carbon bond-forming reactions, such as Suzuki or Stille cross-coupling, which can introduce a wide variety of aryl or alkyl groups at this position.

Simultaneously, the propanoic acid side chain offers another site for chemical modification. The carboxylic acid can be converted into esters, amides, or other functional groups, which can significantly alter the compound's physicochemical properties and biological activity. For instance, the synthesis of amide derivatives from arylpropionic acids is a common strategy in the development of new anti-inflammatory and analgesic agents. orientjchem.orghumanjournals.com The synthesis of esters and Schiff bases from propionic acid has also been explored to generate compounds with antimicrobial properties.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For a molecule like this compound, SAR studies would involve systematically modifying its different parts and evaluating the impact on a specific biological target.

Key modifications for SAR studies could include:

Substitution at the 5-position: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with various electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the pyridine ring and influence binding affinity. Studies on other heterocyclic compounds have shown that such modifications significantly impact potency and selectivity. nih.gov

Modification of the propanoic acid side chain: Altering the length of the alkyl chain, introducing substituents on the chain, or converting the carboxylic acid to other functional groups (amides, esters, hydroxamic acids) can affect the compound's interaction with target proteins and its pharmacokinetic profile.

Changes to the pyridine ring: The nitrogen atom in the pyridine ring can be quaternized or the ring can be further substituted to explore interactions with the target's binding pocket.

These systematic modifications help in identifying the key structural features required for optimal biological activity and guide the design of more potent and selective drug candidates.

Antimicrobial Research Applications

Both pyridine and propanoic acid derivatives have been independently investigated for their antimicrobial properties, suggesting that this compound and its derivatives are promising candidates for the development of new antimicrobial agents.

Propionic acid and its derivatives are known to possess a wide spectrum of biological activities, including antibacterial effects. Research on various arylpropionic acid derivatives has demonstrated their potential as antibacterial agents. researchgate.net Furthermore, compounds containing a bromopyridine moiety have also been synthesized and have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have been tested against Bacillus cereus and Escherichia coli, with Gram-positive bacteria showing greater sensitivity. nih.gov

The combination of these two pharmacophores in one molecule could lead to compounds with significant antibacterial properties. Research into related propanoic acid derivatives has identified compounds with notable activity against various bacterial strains. mdpi.comnih.gov

Below is a table summarizing the antibacterial activity of representative propanoic acid derivatives against common pathogens.

| Compound Type | Test Organism | Activity (MIC in µg/mL) |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Staphylococcus aureus (MRSA) | 1 - 8 |

| Enterococcus faecalis (VRE) | 0.5 - 2 | |

| Escherichia coli | 8 - 64 | |

| Propionic acid Schiff bases | Staphylococcus aureus | ~ 31.25 |

| Escherichia coli | ~ 31.25 |

Data sourced from multiple studies on propanoic acid derivatives. mdpi.com

Derivatives of propanoic acid have also shown promise as antifungal agents. Studies on 2-bromo alkanoic acids have indicated that the presence of a bromine atom can contribute to antifungal activity against various fungal species. nih.gov The fungitoxicity of these compounds is often dependent on the chain length of the alkanoic acid and the pH of the medium. nih.gov

A series of 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) propanoic acids, which are structurally related to the target compound, were screened for their in vitro antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus, with all tested compounds showing some level of antifungal activity. researchgate.net

The mechanism of action for such compounds often involves the disruption of fungal cell membranes or interference with essential metabolic pathways. The lipophilic nature of the pyridine ring combined with the acidic proton of the propanoic acid could facilitate passage through the fungal cell wall and subsequent disruption of cellular functions.

The table below shows the antifungal activity of some propanoic acid derivatives against pathogenic fungi.

| Compound Type | Test Organism | Activity (pMIC) |

| Propionic acid Schiff bases (with trimethoxy group) | Candida albicans | 1.93 |

| Aspergillus niger | 1.93 | |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Drug-resistant Candida species | 8 - 64 (MIC in µg/mL) |

| Candida auris | 0.5 - 64 (MIC in µg/mL) |

pMIC is the negative logarithm of the molar minimum inhibitory concentration. Data sourced from studies on propanoic acid derivatives. mdpi.com

Antiviral Research Applications

The exploration of this compound in antiviral research is still in its early stages. However, the structural components of the molecule suggest potential avenues for investigation. The pyridine scaffold is present in a number of compounds with known biological activities, including antiviral properties. mdpi.com While specific studies on the antiviral effects of this compound are not widely reported, research into related molecules provides a basis for future work.

For instance, propionic acid itself has been a component of formulations investigated for antiviral activity. Although this does not directly imply that this compound would be an effective antiviral agent, it highlights the potential for small carboxylic acids to play a role in antiviral therapy. Given the urgent need for new antiviral agents, particularly broad-spectrum antivirals, scaffolds like this compound represent a valuable starting point for the design and synthesis of novel drug candidates. nih.govmdpi.com Further research is warranted to explore the potential of this and related compounds to inhibit viral replication and to elucidate their mechanisms of action.

Investigation as Potential SARS-CoV-2 Inhibitors

The COVID-19 pandemic spurred intensive research into identifying inhibitors for key viral enzymes of SARS-CoV-2, the causative agent. A primary target for antiviral drug development is the main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro), which is essential for the virus's life cycle. nih.govmdpi.com Inhibition of Mpro has been a promising strategy for developing therapeutic agents to treat COVID-19. nih.govmdpi.com The viral genome encodes a polypeptide that includes a protease region, and two cysteine proteases, PLpro and 3CLpro, are directly involved in viral RNA replication by cleaving the viral polyprotein. frontiersin.org

Computational and high-throughput screening methods have been employed to identify potential inhibitors. nih.gov For instance, pharmacophore and molecular dynamics-based approaches have been used for drug repositioning and lead identification against dual targets of SARS-CoV-2. nih.gov Studies have suggested that existing anti-HIV protease inhibitors like nelfinavir and tipranavir could be potential candidates for inhibiting SARS-CoV-2 proteases. nih.gov While extensive research is ongoing to find effective Mpro inhibitors, specific studies investigating this compound for this purpose are not prominently available in the current body of literature.

Anti-HIV Activity of Related Pyridine Derivatives

The pyridine nucleus is a core component of many compounds with significant biological activity, including antiviral properties. In the context of Human Immunodeficiency Virus (HIV), various pyridine derivatives have been synthesized and evaluated for their potential to inhibit viral replication. Research has led to the synthesis of a series of isoquinolines that feature a 3-methylpyridinyl moiety as a head group, which have been investigated as CXCR4 antagonists. mdpi.com These compounds demonstrated excellent anti-HIV activity, with some showing low nanomolar activity in various assays. mdpi.com

Furthermore, propanoic acid analogues have also been explored for their anti-HIV potential. A series of 3-(pyrrolidin-1-yl)propionic acids were synthesized and found to possess high affinity for the CCR5 receptor and potent anti-HIV activity. researchgate.net Another class of compounds, N-carboxyphenylpyrrole derivatives, were designed as HIV fusion inhibitors targeting the gp41 protein, with several compounds exhibiting promising anti-HIV-1 activity at the micromolar level. nih.gov These findings underscore the potential of both pyridine and propanoic acid scaffolds in the development of novel anti-HIV agents.

Research into Anticancer Potentials of Derivatives

Derivatives of propanoic acid have been a significant focus of anticancer research due to their potential to modulate various cellular pathways involved in cancer progression. Studies have demonstrated that 3-((4-hydroxyphenyl)amino)propanoic acid can serve as a scaffold for developing compounds with promising anticancer and antioxidant properties. nih.gov Derivatives of this compound have shown structure-dependent anticancer activity against A549 non-small cell lung cancer cells. nih.govresearchgate.net

One particularly promising derivative, 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide), exhibited potent anticancer and antioxidant activities. nih.gov Another study identified 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid as having a high level of antimitotic activity against a panel of 60 human cancer cell lines. nih.gov This compound showed a certain sensitivity profile against leukemia, colon cancer, CNS cancer, melanoma, and breast cancer cell lines. nih.gov

| Compound Derivative | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Structure-dependent cytotoxicity and suppression of cell migration. | nih.govresearchgate.net |

| 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | A549 (Non-small cell lung cancer) | Identified as the most promising derivative with potent anticancer and antioxidant activities. | nih.gov |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI60 cell line panel | Highest level of antimitotic activity with mean GI50/TGI values of 1.57/13.3 μM. | nih.gov |

| N-(4-hydroxyphenyl)-β-alanine hydrazide | A549 (Non-small cell lung cancer) | Reduced cell viability to 86.1%. | nih.gov |

Anti-inflammatory Research Endeavors

Aryl propionic acid derivatives are a well-established class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with ibuprofen being a prominent example. orientjchem.org This class of compounds typically exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. mdpi.com The propanoic acid moiety is crucial for the activity of these drugs.

Research in this area continues with the synthesis and evaluation of new propanoic acid derivatives for their anti-inflammatory and analgesic properties. For example, derivatives of 2-(4-isobutylphenyl)propanoic acid containing a 1,3,4-thiadiazole nucleus have been synthesized and tested for in vivo anti-inflammatory activity. nih.gov Some of these compounds showed activity comparable to the standard drug ibuprofen, with reduced ulcerogenic action. nih.gov Other research has focused on morpholinopyrimidine derivatives, which have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells, indicating their potential as anti-inflammatory agents. rsc.org Lycopene has also been evaluated for its anti-inflammatory activity, showing an ability to stabilize red blood cells and prevent protein denaturation.

Role in Proteomics Research Methodologies

While direct applications of this compound in broad proteomics methodologies are not extensively documented, the study of its derivatives as specific enzyme inhibitors is relevant. Proteomics often involves the identification of protein targets for small molecules. The design and synthesis of propanoic acid derivatives as inhibitors for specific enzymes is a key aspect of chemical biology and drug discovery.

For instance, a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory pathways. nih.gov The structure-activity relationship studies revealed that the propanoic acid group on the indole core is essential for good inhibitory activity. nih.gov Such specific inhibitors can be valuable tools in proteomics for identifying and characterizing the roles of particular enzymes in complex biological systems.

Mechanistic Studies of Biological Activities at the Molecular Level

Ligand-Target Interaction Analysis through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This analysis provides insight into the binding mode and affinity of a ligand, such as 2-(5-Bromopyridin-3-yl)propanoic acid, within the active site of a target protein. plos.org For related propanoic acid derivatives, docking studies have been successfully used to correlate binding energies and interactions with observed biological activities, such as anti-inflammatory effects through interactions with COX enzymes. nih.gov However, no specific molecular docking studies detailing the interaction of this compound with any biological target have been identified in the available literature.

Computational Prediction of Binding Affinities and Pharmacophore Modeling

Computational methods are crucial for predicting how strongly a ligand will bind to a protein, a key indicator of potential biological activity. plos.org Complementary to this, pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. nih.govnih.gov This technique is instrumental in virtual screening to discover new compounds with desired biological activity. nih.gov A pharmacophore model is typically built based on the structures of known active ligands or the ligand-binding site of a target protein. nih.gov There are no published studies detailing the computational prediction of binding affinity or the development of a specific pharmacophore model for this compound.

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a common mechanism of action for many therapeutic agents. mdpi.com Arylpropionic acid derivatives, as a class, are well-known for their role as enzyme inhibitors. humanjournals.com The mechanism often involves competitive or non-competitive binding to the enzyme's active site, preventing the natural substrate from binding and thereby blocking its catalytic activity. drugbank.com Studies on other novel compounds have utilized techniques like molecular docking to elucidate the specific interactions that lead to enzyme inhibition. plos.org Despite the relevance of this mechanism to its chemical class, specific research investigating this compound as an inhibitor for any particular enzyme, or detailing its inhibition mechanism, is not present in the available search results.

Modulation of Receptor Activity (e.g., Allosteric Modulation)

Beyond enzyme inhibition, compounds can exert their effects by modulating the activity of receptors. This can occur through direct binding to the primary (orthosteric) site or through allosteric modulation, where the compound binds to a secondary (allosteric) site to enhance or diminish the receptor's response to its natural ligand. nih.gov For instance, positive allosteric modulators of the AMPA receptor have been shown to enhance synaptic responses. nih.govnih.gov There is currently no available research that investigates or documents the ability of this compound to modulate any receptor activity, either directly or allosterically.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The pharmaceutical industry is increasingly focusing on environmentally responsible manufacturing processes. Future research on the synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid and its derivatives will likely prioritize green chemistry principles to minimize environmental impact. rsc.org This involves developing protocols that are not only efficient but also utilize less hazardous substances and generate minimal waste.

Key approaches in this area include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, representing a cornerstone of green organic synthesis. nih.govnih.gov

One-Pot, Multi-Component Reactions (MCRs): Designing a synthesis where multiple steps are combined into a single operation without isolating intermediates can drastically improve efficiency and reduce solvent usage and waste. nih.govrsc.org

Use of Green Catalysts and Solvents: Research will likely focus on replacing traditional catalysts with more environmentally friendly alternatives, such as biocatalysts or reusable solid catalysts. rsc.org Similarly, the use of water or other benign solvents instead of volatile organic compounds is a key goal. rsc.org

Direct C-H Functionalization: Advanced methods like the direct carboxylation of pyridine (B92270) rings using CO2 could offer a more atom-economical route to pyridine carboxylic acids, avoiding multiple pre-functionalization steps. chemistryviews.org

| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often uses volatile organic compounds (VOCs) | Prioritizes water, supercritical fluids, or solvent-free conditions rsc.orgnih.gov |

| Catalysts | May use stoichiometric, non-recyclable reagents | Employs recyclable catalysts, biocatalysts, or catalyst-free methods rsc.org |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy nih.govnih.gov |

| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot or tandem reactions to reduce steps and waste rsc.org |

| Atom Economy | Can be low due to protecting groups and multi-step processes | Maximized through direct functionalization and MCRs chemistryviews.org |

Integration with Artificial Intelligence and Machine Learning for De Novo Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid de novo design of novel molecules with optimized properties. nih.govspringernature.com Instead of relying solely on traditional chemical intuition, these computational tools can explore vast chemical spaces to generate new structures based on desired activity and property profiles. easpublisher.com

For this compound, AI/ML can be applied to:

Generate Novel Analogues: Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known bioactive molecules. frontiersin.orgnih.gov These trained models can then propose entirely new pyridine-based propanoic acid derivatives predicted to have high affinity for a specific biological target.

Optimize Multiple Properties: Deep reinforcement learning can be used to design molecules that simultaneously satisfy multiple objectives, such as high potency, low toxicity, and good synthetic accessibility. nih.gov This multi-property optimization is a significant advantage over traditional, more linear design approaches. nih.gov

Inverse QSAR: Generative models can effectively perform "inverse" Quantitative Structure-Activity Relationship (QSAR) studies. easpublisher.com Instead of predicting the activity of a given molecule, these models can generate molecules that are predicted to have a desired level of activity.

| AI/ML Model | Application in De Novo Design | Potential for Designing Analogues |

| Recurrent Neural Networks (RNNs) | Generates novel molecular structures by learning patterns from sequences like SMILES strings. easpublisher.comfrontiersin.org | Can create diverse and valid new pyridine-based structures. |

| Generative Adversarial Networks (GANs) | Uses a "generator" and a "discriminator" network to create realistic, novel molecules. nih.gov | Effective for generating molecules with specific desired properties. |

| Variational Autoencoders (VAEs) | Encodes molecules into a continuous latent space, allowing for optimization and generation of new structures. nih.gov | Useful for fine-tuning molecular properties and exploring chemical space around the parent scaffold. easpublisher.com |

| Deep Reinforcement Learning (DRL) | Combines deep learning with reinforcement learning to optimize molecules towards a specific goal or reward function. nih.gov | Ideal for multi-property optimization to balance potency, selectivity, and ADMET properties. |

Exploration of New Biological Targets and Therapeutic Areas

While arylpropionic acids are well-known for their anti-inflammatory effects and pyridine derivatives possess a vast range of pharmacological activities, future research will aim to identify novel biological targets for compounds derived from this compound. nih.govhumanjournals.comresearchgate.net The unique combination of the bromopyridine head and the propanoic acid tail offers a scaffold that can be diversified to interact with a wide array of biological macromolecules.

Potential new directions include:

Enzyme Inhibition: Pyridine carboxylic acid isomers are known to be scaffolds for potent enzyme inhibitors. nih.gov Derivatives could be designed and screened against novel enzyme targets implicated in diseases like cancer, metabolic disorders, or neurodegeneration. nih.gov

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have historically been difficult to target with small molecules. The structural features of this compound derivatives could be optimized to create molecules that can disrupt these critical interactions.

Antimicrobial and Antiparasitic Agents: The development of resistance to existing drugs is a major global health threat. The furan-containing analogues of propanoic acid have shown antimicrobial activity, suggesting that derivatives of this compound could be explored as potential new anti-infective agents. nih.govmdpi.com

Nuclear Receptor Modulation: Certain propionic acid derivatives are known to interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key targets in metabolic diseases. google.com This suggests a potential therapeutic area for novel analogues.

Advanced Hybrid Computational-Experimental Approaches for Structure-Function Elucidation

A deep understanding of how a molecule's three-dimensional structure relates to its biological function is crucial for rational drug design. Future research will increasingly rely on hybrid methods that combine experimental data with advanced computational modeling to provide a detailed picture of molecular interactions. nih.gov

Key hybrid approaches include:

Crystallography and Computational Analysis: Obtaining an X-ray crystal structure of this compound or its derivatives complexed with a biological target provides invaluable information. This experimental data can be supplemented with computational analyses like Hirshfeld surface analysis to quantify intermolecular interactions and understand the forces driving binding. orgchemres.orgresearchgate.net

Integrating Sparse Experimental Data: Techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) can provide structural information that, while not sufficient to solve a structure on its own, can be used as constraints in computational modeling. nih.gov This integration leads to more accurate and reliable structural predictions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its target over time. nih.gov By simulating the flexibility and conformational changes of the ligand-protein complex, researchers can better understand the binding mechanism and the energetic contributions of different interactions.

| Hybrid Approach | Experimental Component | Computational Component | Information Gained |

| Structure-Based Design | X-ray Crystallography, Cryo-EM | Molecular Docking, Hirshfeld Analysis | Provides high-resolution 3D structure of the binding site and quantifies key intermolecular forces. nih.govorgchemres.org |

| Integrative Structural Modeling | NMR, MS (e.g., cross-linking) | Protein Folding, Docking with experimental constraints | Builds accurate 3D models using sparse or low-resolution experimental data to guide computation. nih.gov |

| Dynamic Interaction Analysis | Spectroscopic Methods (e.g., IR) | Molecular Dynamics (MD) Simulations, HOMO-LUMO analysis | Elucidates the dynamic behavior of the molecule-target interaction and predicts reactivity. nih.govrsc.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-Bromopyridin-3-yl)propanoic acid?

- Methodology :

- Suzuki-Miyaura Coupling : Use 5-bromopyridin-3-ylboronic acid derivatives (e.g., pinacol ester, CAS 214360-62-0) with α-halopropanoic acid precursors. Optimize reaction conditions using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 60–80°C .

- Bromination : Direct bromination of pyridinepropanoic acid derivatives using NBS (N-bromosuccinimide) under UV light or radical initiators like AIBN .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of the compound be validated?

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, propanoic acid at C3). Key signals: ~δ 8.5 ppm (pyridine H), δ 2.8–3.2 ppm (CH₂ of propanoic acid) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 244.98) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent degradation via hydrolysis or photolytic debromination. Use desiccants to minimize moisture exposure .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling be addressed during synthesis?

- Optimization Strategies :

- Pre-activation of Boronic Acids : Convert boronic acids to more stable pinacol esters (e.g., CAS 452972-12-2) to suppress protodeboronation .

- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for improved electron-deficient pyridine coupling .

- Solvent Systems : Use DMA (dimethylacetamide) or DMF to enhance solubility of aromatic intermediates .

Q. How do pH and solvent polarity affect the dissociation behavior of this compound?

- Physicochemical Analysis :

- pKa Determination : Perform potentiometric titration in aqueous methanol (0.1 M KCl). Expected pKa ~4.2–4.8 (carboxylic acid group), with minor shifts due to electron-withdrawing bromine .

- Solubility Studies : Measure solubility in DMSO, ethanol, and phosphate buffers using UV-Vis spectroscopy. Correlate with Hansen solubility parameters .

Q. What computational methods are suitable for predicting the compound’s reactivity in drug design?

- In Silico Approaches :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic aromatic substitution (e.g., bromine displacement).

- Molecular Docking : Dock the compound into enzyme active sites (e.g., kinases) using AutoDock Vina to predict binding affinities. Focus on halogen bonding interactions involving bromine .

Q. How can contradictory data on dissociation constants be resolved?

- Data Reconciliation :

- Standardization : Replicate experiments under controlled conditions (ionic strength, temperature).

- Cross-Validation : Compare results with structurally similar compounds (e.g., 3-(4-bromophenyl)propanoic acid, pKa 4.76) to identify outliers .

Q. What biodegradation pathways are plausible for this compound in environmental studies?

- Biodegradation Analysis :

- Microbial Screening : Incubate with Penicillium oxalicum in fluidized bioreactors. Monitor degradation via LC-MS for metabolites like de-brominated propanoic acid derivatives .

- Pathway Prediction : Use UM-BBD (University of Minnesota Biocatalysis/Biodegradation Database) to map potential oxidative or hydrolytic cleavage pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.